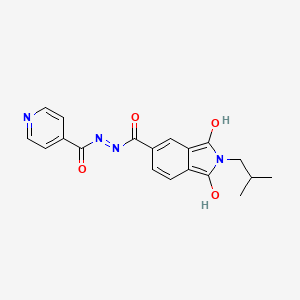![molecular formula C22H13BrN4O3 B12465586 N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a benzotriazole moiety, and a chromene carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid.
Bromination: The benzotriazole derivative is then brominated using bromine or a brominating agent to introduce the bromophenyl group.
Coupling with Chromene Carboxamide: The brominated benzotriazole is coupled with a chromene carboxamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene moiety.
Coupling Reactions: The benzotriazole and chromene groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: EDCI and triethylamine for amide bond formation.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while oxidation of the chromene moiety can produce chromone derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, potentially inhibiting their activity. For example, it may interact with kinases or other signaling proteins involved in cell proliferation.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell cycle regulation. Its chromene moiety can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide
- N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-tert-butylbenzamide
- N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide
Uniqueness
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a bromophenyl group, benzotriazole moiety, and chromene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H13BrN4O3 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-[2-(4-bromophenyl)benzotriazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H13BrN4O3/c23-14-5-8-16(9-6-14)27-25-18-10-7-15(12-19(18)26-27)24-21(28)17-11-13-3-1-2-4-20(13)30-22(17)29/h1-12H,(H,24,28) |
Clave InChI |
QPUQBTBSLJLTGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


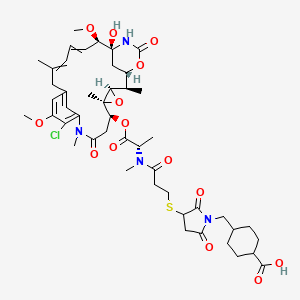
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)

![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)
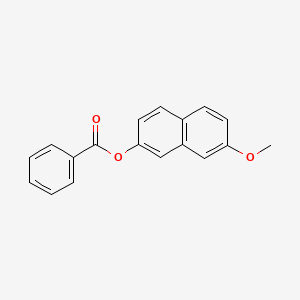
![1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone](/img/structure/B12465550.png)
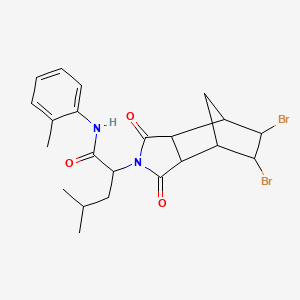
![N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
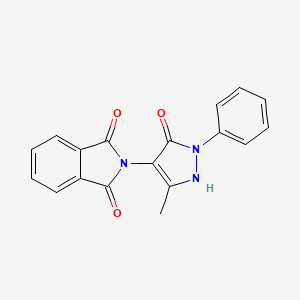
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
